4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “4-(azepan-1-ylsulfonyl)-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups, including an azepane ring, a sulfonyl group, a furan ring, an oxadiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings. These rings could potentially interact with each other through various non-covalent interactions, affecting the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For example, the sulfonyl group could potentially undergo electrophilic substitution reactions, while the oxadiazole ring might be involved in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could increase its solubility in polar solvents .Scientific Research Applications
1. Therapeutic Applications of Oxadiazole Compounds Compounds containing the 1,3,4-oxadiazole ring, such as the one , have shown a range of biological activities. These activities include antibacterial, anti-mycobacterial, antitumor, anti-viral, and antioxidant properties. 1,3,4-oxadiazoles are significant in drug development, with examples like Furamizole (antibacterial), Raltegravir (antiviral), and Nesapidil (anti-arrhythmic therapy) being commercially available drugs containing this ring structure (Siwach & Verma, 2020).
2. Photochemical Reactions with Furan The photochemical reaction of 1,3,4-oxadiazoles with furan, a component of the compound , results in the formation of cycloadducts and acylfurans. This indicates potential applications in synthetic chemistry and materials science (Tsuge, Oe, & Tashiro, 1973).
3. Catalytic Synthesis Involving Furan and Azepinones The compound's structure relates to the catalytic synthesis of furan-fused azepinones, showcasing its relevance in developing biologically interesting heterocycles. This could lead to new applications in pharmaceuticals and materials science (Cui, Zhang, & Wu, 2013).
4. Anti-Plasmodial Activities Derivatives of the oxadiazole nucleus, including compounds similar to the one , have been studied for their activities against Plasmodium falciparum, indicating potential in malaria treatment. The nature of the acyl moiety in these compounds significantly influences their anti-plasmodial activity (Hermann et al., 2021).
5. Antibacterial Properties Similar compounds with 1,3,4-oxadiazole rings have shown moderate to significant antibacterial activity, suggesting potential applications in developing new antibacterial agents (Khalid et al., 2016).
6. Liquid Crystalline Properties Heterocyclic compounds, including those with 1,3,4-oxadiazole rings, have been studied for their liquid crystalline properties. The combination of oxadiazole, furan, and thiophene units influences the formation of mesophases, relevant in materials science and display technology (Han et al., 2009).
Future Directions
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S/c24-17(20-19-22-21-18(28-19)16-6-5-13-27-16)14-7-9-15(10-8-14)29(25,26)23-11-3-1-2-4-12-23/h5-10,13H,1-4,11-12H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOZXSZHJNCPHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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